
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline, 2-fluoro-6-methoxybenzoic acid, and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and room temperature.
Procedure: The 4-bromoaniline is first dissolved in a suitable solvent like dichloromethane. The 2-fluoro-6-methoxybenzoic acid is then added, followed by the coupling reagent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of 2-fluoro-6-methoxybenzoic acid and 4-bromoaniline.
Scientific Research Applications
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-fluoro-6-methoxybenzamide
- N-(4-iodophenyl)-2-fluoro-6-methoxybenzamide
- N-(4-methylphenyl)-2-fluoro-6-methoxybenzamide
Uniqueness
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interaction with biological targets compared to its chloro, iodo, or methyl analogs. The combination of fluorine and methoxy groups further enhances its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
883791-51-3 |
|---|---|
Molecular Formula |
C14H11BrFNO2 |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-12-4-2-3-11(16)13(12)14(18)17-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
ZCIMLQHLQNSDFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
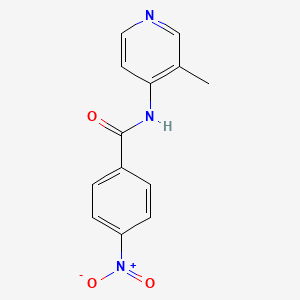
![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)
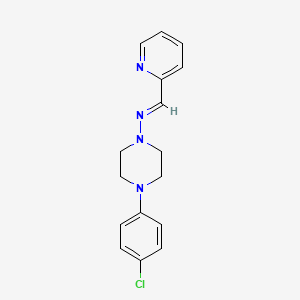
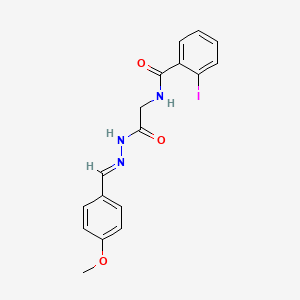
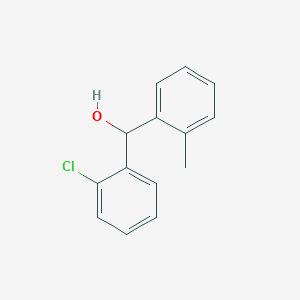
![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)

![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)
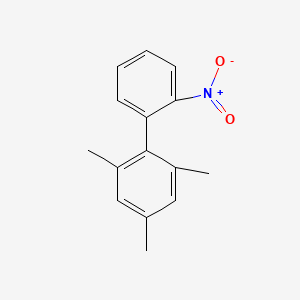

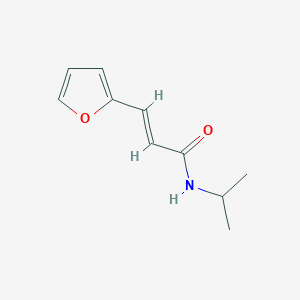
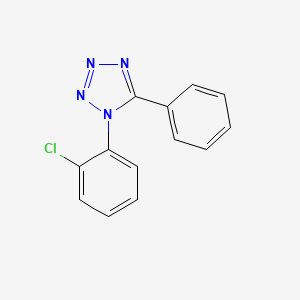
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)
